molecular formula C4HBrN2S B13363780 3-Bromoisothiazole-5-carbonitrile

3-Bromoisothiazole-5-carbonitrile

Cat. No.: B13363780
M. Wt: 189.04 g/mol
InChI Key: WSMKHNLYEYXEEF-UHFFFAOYSA-N
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Description

3-Bromoisothiazole-5-carbonitrile: is a heterocyclic compound featuring a five-membered ring structure composed of sulfur, nitrogen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazole-5-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromoisothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Properties

Molecular Formula

C4HBrN2S

Molecular Weight

189.04 g/mol

IUPAC Name

3-bromo-1,2-thiazole-5-carbonitrile

InChI

InChI=1S/C4HBrN2S/c5-4-1-3(2-6)8-7-4/h1H

InChI Key

WSMKHNLYEYXEEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1Br)C#N

Origin of Product

United States

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